3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
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Overview
Description
3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide: is a heterocyclic organic compound with a complex name. Let’s break it down:
Thiazole Ring: It belongs to the thiazole family, which includes imidazoles and oxazoles. The thiazole ring has a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Aromaticity: The thiazole ring exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. It satisfies Hückel’s rule with 6π electrons.
Solubility: It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Natural Occurrence: Thiazole is found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system function.
Chemical Reactions Analysis
Types of Reactions::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Electrophilic Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used.
Nucleophilic Substitution: Nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions and substituents. Further research is needed to provide precise details.
Scientific Research Applications
This compound has diverse applications:
Antimicrobial: Thiazoles exhibit antimicrobial properties, making them relevant in drug development.
Antitumor and Cytotoxic: Some thiazole derivatives demonstrate antitumor effects.
Biological Research: Researchers explore its potential in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with molecular targets and signaling pathways. Further studies are necessary to elucidate its mode of action.
Properties
Molecular Formula |
C13H16N2O2S2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5,5-dioxo-3-(1-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C13H16N2O2S2/c1-9(10-5-3-2-4-6-10)15-11-7-19(16,17)8-12(11)18-13(15)14/h2-6,9,11-12,14H,7-8H2,1H3 |
InChI Key |
VPTURGDGEBLVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CS(=O)(=O)CC3SC2=N |
Origin of Product |
United States |
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